![molecular formula C20H21NO5 B2682252 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid CAS No. 1934808-57-7](/img/structure/B2682252.png)
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid, commonly known as Fmoc-amino acid, is widely used in the field of peptide synthesis. It is a derivative of amino acid and is used as a protecting group for the amino group during peptide synthesis.
Mechanism of Action
The mechanism of action of Fmoc-amino acid is based on the protection of the amino group during peptide synthesis. The Fmoc group is used as a protecting group for the amino group of the amino acid, which prevents unwanted reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, which results in the formation of the free amino acid.
Biochemical and Physiological Effects:
Fmoc-amino acid does not have any direct biochemical or physiological effects. It is used as a protecting group during peptide synthesis, and its effects are limited to the synthesis of peptides.
Advantages and Limitations for Lab Experiments
The advantages of using Fmoc-amino acid as a protecting group during peptide synthesis include high yield and purity of the synthesized peptide. The Fmoc group is easily removed, which results in the formation of the free amino acid. The limitations of using Fmoc-amino acid include the requirement for a base to remove the Fmoc group, which can result in unwanted side reactions.
Future Directions
For the use of Fmoc-amino acid include the development of new protecting groups and the synthesis of complex peptides and proteins.
Synthesis Methods
The synthesis of Fmoc-amino acid involves the reaction of Fmoc-Cl with the corresponding amino acid in the presence of a base. The reaction results in the formation of Fmoc-amino acid with the Fmoc group protecting the amino group of the amino acid. The Fmoc group can be removed by treatment with a base, which results in the formation of the free amino acid.
Scientific Research Applications
Fmoc-amino acid is widely used in the field of peptide synthesis. Peptides are essential components of many biological processes, and the ability to synthesize peptides is critical for understanding these processes. Fmoc-amino acid is used as a protecting group for the amino group during peptide synthesis, which allows for the synthesis of peptides with high purity and yield.
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-18(19(22)23)10-11-21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPRSVBKKPNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid |
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